(E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for the synthesis of 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles based on the intramolecular cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides has been developed .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of (E)-amino(2-((5-methylfuran-2-yl)methylene)hydrazinyl) methaniminium nitrate monohydrate, a related compound, has been reported .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound.Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, (5-Methylfuran-2-yl)methanol, a related compound, is a liquid at room temperature .Scientific Research Applications
Anticancer and Antiangiogenic Effects
A study investigated the anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives, including compounds similar in structure to (E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid. These compounds significantly reduced tumor volume and cell number while increasing the lifespan of EAT-bearing mice. They also exhibited strong antiangiogenic effects, suggesting potential as anticancer therapy candidates capable of inhibiting tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).
Trypanocidal and Anticancer Activity
Another study synthesized derivatives with trypanocidal and anticancer activity, highlighting the importance of the thiazolidinone core structure. These compounds showed significant selectivity and potency against Trypanosoma brucei species and human tumor cell lines, indicating their potential for treating both parasitic diseases and cancer (Holota et al., 2019).
Cytotoxicity and Apoptosis Induction
Research on the synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives demonstrated their ability to induce cytotoxicity and apoptosis in human leukemia cells. These findings suggest a promising direction for developing new anticancer agents based on thiazolidinone derivatives (Chandrappa et al., 2009).
Fluorescence Properties and Chemical Sensing
A study on the synthesis and fluorescence properties of a similar compound for Co2+ detection illustrated its potential as a fluorescent chemical sensor. This application represents an interesting avenue for the development of new sensors based on the structural framework of thiazolidinone derivatives (Li Rui-j, 2013).
Photophysical Properties and DFT Study
Investigations into novel d-π-A chromophores based on thiazolidinone derivatives have shown their potential for applications in material science, particularly due to their significant photophysical properties. These studies provide insights into the structural manipulations affecting their properties and open new possibilities for their application in various technological fields (Jachak et al., 2021).
Mechanism of Action
The mechanism of action of this compound is not well-documented in the available literature.
Safety and Hazards
Properties
IUPAC Name |
2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S2/c1-7-2-3-8(21-7)6-10-12(18)15(14(22)23-10)9(13(19)20)4-5-11(16)17/h2-3,6,9H,4-5H2,1H3,(H,16,17)(H,19,20)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFAYPHWWGJKCN-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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